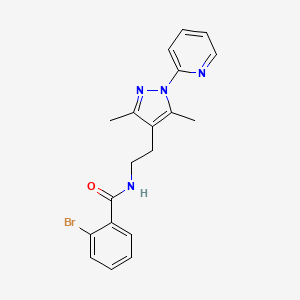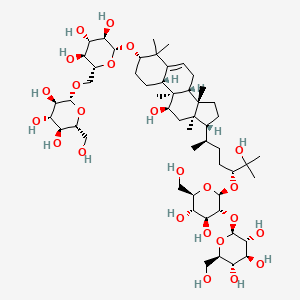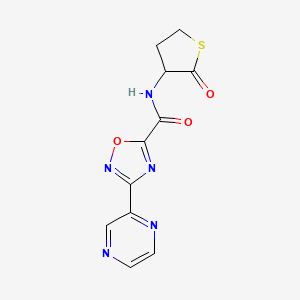![molecular formula C21H15NO5S B2825573 Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate CAS No. 888413-11-4](/img/structure/B2825573.png)
Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of ethyl thiophene-3-carboxylate . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The ethyl thiophene-3-carboxylate has an ethyl ester group attached to the third carbon in the thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the thiophene ring, with various functional groups attached. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of an ester group would likely make the compound polar and potentially capable of participating in hydrogen bonding .Scientific Research Applications
Anticancer Potential
Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate and its analogs have shown promising results in overcoming drug resistance in cancer cells, especially highlighting their ability to selectively kill drug-resistant cells over parent cancer cells. This characteristic suggests a significant potential for treating cancers with multiple drug resistance. The molecule inhibits tumor cell growth by inducing apoptosis, although the detailed mechanism of its selectivity toward drug-resistant cancer cells is still under investigation (Das et al., 2009).
Synthesis and Applications in Medicinal Chemistry
A sequential one-pot, atom economical three-component reaction has been utilized for the synthesis of densely functionalized 4H-chromene derivatives, including ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate derivatives. These compounds have been characterized by spectral and X-ray methods, underscoring their medicinal promise (Boominathan et al., 2011).
Innovative Catalysis in Organic Synthesis
Innovative catalysis using novel poly(ethylene glycol) grafted triethylamine functionalized dicationic ionic liquid has been reported for efficient synthesis of 2-amino-2-chromene derivatives in water. This catalytic approach offers advantages such as simple workup, mild reaction conditions, wide substrate flexibility, excellent yields, and environmental friendliness. Furthermore, the catalyst could be reused several times without significant loss of activity, demonstrating its efficiency and sustainability in organic synthesis (Wang et al., 2016).
Antimicrobial and Antioxidant Properties
The compound and its related derivatives have been explored for antimicrobial and antioxidant activities. Synthesized derivatives have exhibited remarkable antibacterial and antifungal properties, with some compounds showing profound antioxidant potential. These findings suggest potential applications in developing new antimicrobial and antioxidant agents, highlighting the versatile biological activities of this chemical class (Raghavendra et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5S/c1-2-26-20(24)14-9-10-28-19(14)22-18(23)16-11-15-13-6-4-3-5-12(13)7-8-17(15)27-21(16)25/h3-11H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIOAJXEVJKASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2825492.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2825493.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)
![2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2825495.png)
![Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2825496.png)
![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2825497.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2825501.png)
![3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione](/img/structure/B2825506.png)


![N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2825512.png)